molecular formula C4H4F3NO B1468909 1,1,1-Trifluoro-3-isocyanatopropane CAS No. 406-97-3

1,1,1-Trifluoro-3-isocyanatopropane

Cat. No.: B1468909
CAS No.: 406-97-3
M. Wt: 139.08 g/mol
InChI Key: QGGBAGWEUXSTGO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-isocyanatopropane is a colorless, odorless, and highly reactive chemical compound with the molecular formula C₄H₄F₃NO. It has gained significant attention in various fields of research due to its unique chemical and biological properties.

Preparation Methods

1,1,1-Trifluoro-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutanoic acid with diphenyl phosphoryl azide and triethylamine in toluene at 80°C for 1 hour. After cooling to room temperature, the reaction mixture is further processed with tetrahydrofuran and O-1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-yl)hydroxylamine, followed by purification through column chromatography and recrystallization .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-isocyanatopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymers.

Common reagents used in these reactions include diphenyl phosphoryl azide, triethylamine, and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1-Trifluoro-3-isocyanatopropane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-isocyanatopropane involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-isocyanatopropane can be compared with other similar compounds such as:

    1,1,1-Trifluoro-3-iodopropane: Used in the preparation of quaternary salts and studied for its reactivity with pyrazine, pyridazine, and pyrimidine.

    1,1,1-Trifluoro-3-(octylthio)acetone:

The uniqueness of this compound lies in its highly reactive isocyanate group, which makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-isocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGBAGWEUXSTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-97-3
Record name 1,1,1-trifluoro-3-isocyanatopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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